5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The triazole ring is then introduced via a cycloaddition reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and triazole moieties, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in inflammation or cancer progression. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-2H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of a benzazepine and triazole ring. Similar compounds include:
Benzazepine derivatives: These compounds share the benzazepine core but may differ in their substituents and functional groups.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents attached to it.
Fluorinated compounds: Compounds with similar fluorine substitutions, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C20H17F2N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-benzyl-N-(7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27) |
InChI Key |
ATQAGKAMBISZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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